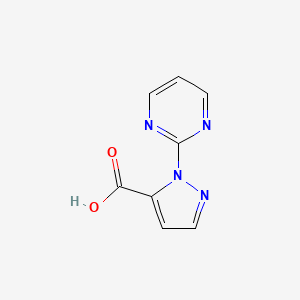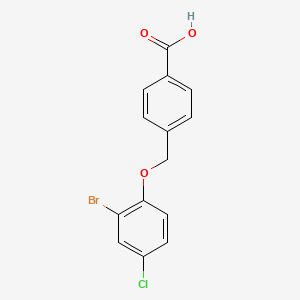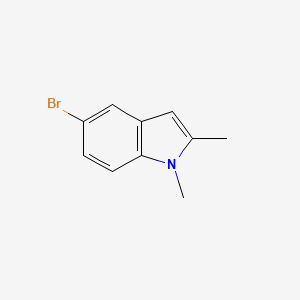![molecular formula C17H13N3S B13882184 6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13882184.png)
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a unique fusion of pyridine, pyrrolo, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Applications De Recherche Scientifique
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and ultimately therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Uniqueness
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific ring structure and the presence of both pyridine and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C17H13N3S |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C17H13N3S/c1-2-4-12(5-3-1)10-14-11-19-16-15(14)21-17(20-16)13-6-8-18-9-7-13/h1-9,11,19H,10H2 |
Clé InChI |
ZRBCLKKODKYGKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CNC3=C2SC(=N3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-[[2-(methoxycarbonyl)-5-methylphenyl]methyl]piperazine-1-carboxylate](/img/structure/B13882121.png)
![[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13882123.png)
![Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate](/img/structure/B13882131.png)


![4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B13882140.png)
![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
![6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)


![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)
